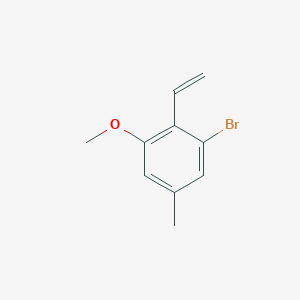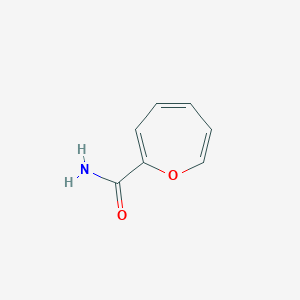![molecular formula C10H14O4 B14212762 2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- CAS No. 628302-54-5](/img/structure/B14212762.png)
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- is a heterocyclic compound that belongs to the class of 2-pyranones. This compound features a six-membered ring with oxygen and a ketone group, making it a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
. This method is versatile and can be adapted to produce various substituted 2H-pyran-2-ones by altering the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of 2H-pyran-2-one derivatives often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents, catalytic hydrogenation, and other standard organic reactions to achieve the desired product with high yield and purity .
化学反应分析
Types of Reactions
2H-pyran-2-one derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2H-pyran-2-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects and as intermediates in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 2H-pyran-2-one derivatives involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific structure and functional groups present in the compound .
相似化合物的比较
Similar Compounds
2H-pyran-2-one: The parent compound with a simpler structure.
4-methoxy-6-methyl-2H-pyran-2-one: A derivative with similar functional groups.
6-hexyltetrahydro-2H-pyran-2-one: Another derivative with a longer alkyl chain .
Uniqueness
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
CAS 编号 |
628302-54-5 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-4-7(11)10-6(2)8(13-3)5-9(12)14-10/h5,7,11H,4H2,1-3H3/t7-/m0/s1 |
InChI 键 |
PMAGWBXRCQWPNQ-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](C1=C(C(=CC(=O)O1)OC)C)O |
规范 SMILES |
CCC(C1=C(C(=CC(=O)O1)OC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
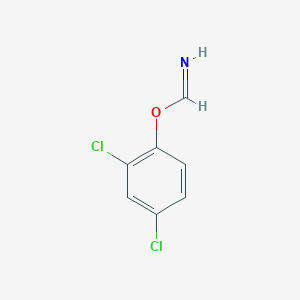
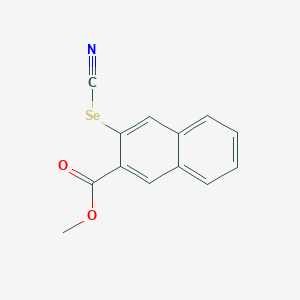
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
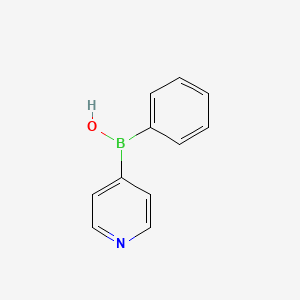
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)
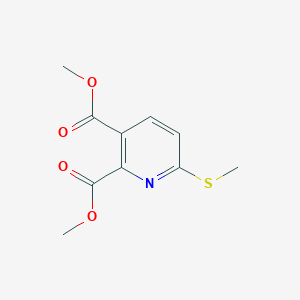
![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
